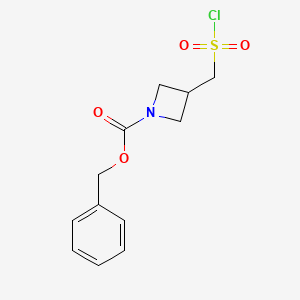
Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H12ClNO4S and a molecular weight of 289.74 g/mol . This compound is part of the azetidine family, which is known for its unique four-membered ring structure containing nitrogen. The presence of the chlorosulfonyl group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate typically involves the reaction of benzyl 3-(acetylthio)azetidine-1-carboxylate with chlorine in the presence of dichloromethane (DCM) at low temperatures (0-10°C) . The reaction proceeds as follows:
- Dissolve benzyl 3-(acetylthio)azetidine-1-carboxylate in DCM.
- Bubble chlorine gas through the mixture at 0-10°C for 1 hour.
- Separate the organic phase and wash with water.
- Dry the organic phase and evaporate the solvent to obtain the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of chlorine gas and maintaining low temperatures to control the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form benzyl 3-(methyl)azetidine-1-carboxylate.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH)
Oxidizing Agents: Potassium permanganate (KMnO)
Major Products
Sulfonamides: Formed by substitution with amines
Sulfonate Esters: Formed by substitution with alcohols
Sulfonic Acids: Formed by oxidation
Scientific Research Applications
Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This reactivity allows it to form various derivatives that can interact with biological targets, potentially leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate
- Benzyl 3-iodoazetidine-1-carboxylate
- Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate
Uniqueness
Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate is unique due to its chlorosulfonyl group, which imparts distinct reactivity compared to other azetidine derivatives. This makes it a valuable intermediate in organic synthesis, particularly for the development of sulfonamide and sulfonate ester derivatives .
Properties
Molecular Formula |
C12H14ClNO4S |
|---|---|
Molecular Weight |
303.76 g/mol |
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H14ClNO4S/c13-19(16,17)9-11-6-14(7-11)12(15)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
FAULEFXNFPVGKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















